Cas no 2228272-78-2 (1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol)

1-Amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol is a structurally complex organic compound featuring a pyrazole core substituted with benzyl and dimethyl groups, coupled with an amino-propanol side chain. This configuration imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl functional groups enhances its versatility as a building block for further derivatization. Its rigid pyrazole scaffold contributes to stability, while the benzyl group may influence solubility and binding properties. The compound’s well-defined structure makes it suitable for applications requiring precise molecular design, such as ligand development or intermediate synthesis in medicinal chemistry.
1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol structure
2228272-78-2 structure
商品名:1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
CAS番号:2228272-78-2
MF:C15H21N3O
メガワット:259.346743345261
CID:5814912
PubChem ID:165754491

1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
    • EN300-1864971
    • 2228272-78-2
    • インチ: 1S/C15H21N3O/c1-11-14(15(3,19)10-16)12(2)18(17-11)9-13-7-5-4-6-8-13/h4-8,19H,9-10,16H2,1-3H3
    • InChIKey: ZVYYTNHDNWDAOD-UHFFFAOYSA-N
    • ほほえんだ: OC(C)(CN)C1C(C)=NN(CC2C=CC=CC=2)C=1C

計算された属性

  • せいみつぶんしりょう: 259.168462302g/mol
  • どういたいしつりょう: 259.168462302g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1864971-10.0g
1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
2228272-78-2
10g
$5528.0 2023-06-01
Enamine
EN300-1864971-0.1g
1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
2228272-78-2
0.1g
$1131.0 2023-09-18
Enamine
EN300-1864971-0.5g
1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
2228272-78-2
0.5g
$1234.0 2023-09-18
Enamine
EN300-1864971-1g
1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
2228272-78-2
1g
$1286.0 2023-09-18
Enamine
EN300-1864971-5.0g
1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
2228272-78-2
5g
$3728.0 2023-06-01
Enamine
EN300-1864971-0.25g
1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
2228272-78-2
0.25g
$1183.0 2023-09-18
Enamine
EN300-1864971-1.0g
1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
2228272-78-2
1g
$1286.0 2023-06-01
Enamine
EN300-1864971-2.5g
1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
2228272-78-2
2.5g
$2520.0 2023-09-18
Enamine
EN300-1864971-0.05g
1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
2228272-78-2
0.05g
$1080.0 2023-09-18
Enamine
EN300-1864971-5g
1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol
2228272-78-2
5g
$3728.0 2023-09-18

1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol 関連文献

1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-olに関する追加情報

Professional Introduction to 1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol (CAS No: 2228272-78-2)

1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol, identified by its CAS number 2228272-78-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a pyrazole core appended with an amino and hydroxyl functional group, has garnered attention due to its structural complexity and potential biological activity. The pyrazole moiety is a well-known scaffold in drug discovery, renowned for its role in various therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. The presence of the benzyl group and the 3,5-dimethyl substitution on the pyrazole ring further enhances its structural diversity, making it a promising candidate for further investigation.

The compound's structure consists of a propyl chain linking an amino group to a pyrazole derivative. The 1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl part of the molecule is particularly noteworthy, as it combines the stability of the dimethyl substituents with the aromaticity of the benzyl group. This combination not only imparts unique electronic properties but also opens up possibilities for diverse interactions with biological targets. The hydroxyl group at the second position of the propyl chain adds another layer of functionality, which could be exploited for solubility optimization or further derivatization.

In recent years, there has been growing interest in developing novel compounds based on pyrazole derivatives due to their broad spectrum of biological activities. For instance, studies have shown that certain pyrazole-based compounds exhibit potent inhibitory effects on enzymes such as kinases and phosphodiesterases, which are key targets in cancer therapy. Additionally, modifications to the pyrazole core have led to compounds with antimicrobial properties, making them valuable in addressing antibiotic-resistant infections.

The specific configuration of 1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol positions it as a potential lead compound for further medicinal chemistry exploration. Researchers have been exploring various synthetic routes to modify this scaffold, aiming to enhance its pharmacological profile. One approach involves altering the substitution pattern on the pyrazole ring to improve binding affinity to specific biological targets. Another strategy includes introducing additional functional groups that can participate in hydrogen bonding or hydrophobic interactions with proteins or nucleic acids.

Recent advancements in computational chemistry have also facilitated the design of novel derivatives of this compound. Molecular modeling techniques allow researchers to predict how different structural modifications will affect the compound's bioactivity. By leveraging these tools, scientists can optimize the molecule's properties before conducting expensive wet-lab experiments. This interdisciplinary approach has significantly accelerated the drug discovery process and has led to the identification of several promising candidates for clinical development.

The hydroxyl group in 1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-ol presents an opportunity for further functionalization. For example, etherification or esterification could be employed to enhance solubility or metabolic stability. Additionally, glycosylation strategies might be explored to improve bioavailability and target specificity. These modifications are often critical in translating laboratory findings into viable therapeutic agents.

The benzyl group attached to the pyrazole ring is another key feature that warrants investigation. Benzyl derivatives are frequently used in drug development due to their ability to stabilize reactive intermediates and improve pharmacokinetic properties. In some cases, benzyl groups can be readily removed through enzymatic or chemical hydrolysis, allowing for prodrug strategies that enhance delivery and reduce toxicity.

The dimethyl substituents on the pyrazole ring contribute to the compound's overall steric bulk and electronic distribution. These substituents can influence both binding affinity and metabolic stability. By carefully tuning their position and nature, researchers can fine-tune the molecule's interaction with biological targets while minimizing off-target effects.

In conclusion,1-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-ylopropanalcohol (CAS No: 2228272 78 2) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and substitution patterns makes it a versatile scaffold for developing novel bioactive molecules. With ongoing advancements in synthetic chemistry and computational biology, this compound holds promise for addressing unmet medical needs across various therapeutic areas.

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